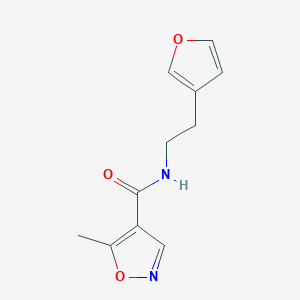

N-(2-(furan-3-yl)ethyl)-5-methylisoxazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

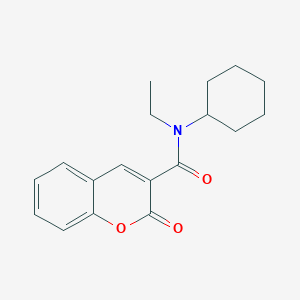

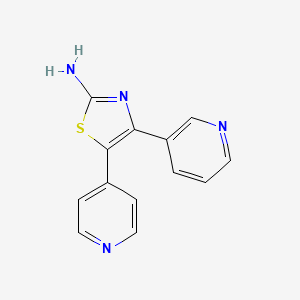

“N-(2-(furan-3-yl)ethyl)-5-methylisoxazole-4-carboxamide” is a complex organic compound that contains a furan ring and an isoxazole ring . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom . Isoxazole is a five-membered ring consisting of three carbon atoms and two heteroatoms (one oxygen and one nitrogen) in adjacent positions .

Synthesis Analysis

While specific synthesis methods for this compound are not available, furan rings can be synthesized under microwave-assisted conditions . The reactions are carried out in a microwave reactor in the presence of effective coupling reagents .Molecular Structure Analysis

The molecular structure of this compound would include a furan ring and an isoxazole ring connected by an ethyl chain. The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The isoxazole ring is a five-membered ring with three carbon atoms and two heteroatoms (one oxygen and one nitrogen) in adjacent positions .Chemical Reactions Analysis

Furan is a π-excessive heterocycle and prefers electrophilic substitution reactions . It also behaves chemically as a typical diene and exhibits greater reactivity towards addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature .科学的研究の応用

Analytical and Spectral Study of Furan Ring Containing Organic Ligands

Research has focused on synthesizing and characterizing furan ring-containing ligands, such as Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, and their transition metal complexes for antimicrobial activities. These studies reveal that furan derivatives can exhibit significant inhibition against human pathogenic bacteria, suggesting potential applications in antimicrobial agent development (H. Patel, 2020).

Synthesis and Reactivity of Furan Derivatives

The synthesis of furan derivatives, such as N-(1-Naphthyl)furan-2-carboxamide, and their reactivity has been explored, highlighting their potential in creating novel organic compounds with various applications. This research provides a foundation for understanding the chemical behavior and potential uses of furan derivatives in synthetic chemistry (А. Aleksandrov & М. М. El’chaninov, 2017).

Antiprotozoal Agents

Furan derivatives have been investigated for their antiprotozoal activities, exemplified by compounds like 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine. These compounds demonstrate strong DNA affinities and potent in vitro and in vivo activities against pathogens like Trypanosoma and Plasmodium, indicating potential pharmaceutical applications (M. Ismail et al., 2004).

Energetic Materials

The synthesis and characterization of compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan for use as insensitive energetic materials have been studied. These materials show moderate thermal stabilities and high insensitivity towards impact and friction, making them superior to traditional explosives like TNT (Qiong Yu et al., 2017).

Synthesis of Functionalized Furan-2-carboxamides

Research into the synthesis of N-(4-Bromophenyl)furan-2-carboxamide and its analogues has revealed significant antibacterial activities against drug-resistant strains. These findings underscore the potential of furan-2-carboxamide derivatives in addressing antibiotic resistance, a major global health challenge (A. Siddiqa et al., 2022).

将来の方向性

特性

IUPAC Name |

N-[2-(furan-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-8-10(6-13-16-8)11(14)12-4-2-9-3-5-15-7-9/h3,5-7H,2,4H2,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRHBQPMZXZNWTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NCCC2=COC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(furan-3-yl)ethyl)-5-methylisoxazole-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,7-Dimethyl-2-prop-2-enyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2503476.png)

![5-Bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-one](/img/structure/B2503480.png)

![5-Furan-2-yl-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2503486.png)

![Tert-butyl 4-oxo-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2503490.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2503491.png)

![ethyl 4-[(2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B2503494.png)